N-Ethyl vs. N-Allyl Substitution: Lipophilicity and Hydrogen Bonding Profile Determines Membrane Permeability and Kinase ATP-Pocket Compatibility
The N-ethyl substitution on the acetamide side chain produces a calculated LogP (XLogP3) of 1.5 and a topological polar surface area (TPSA) of 111 Ų [1]. In contrast, the closest commercially available analog, N-allyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide (CAS 923674-20-8, MW 316.4, C₁₅H₁₆N₄O₂S), contains an additional sp² carbon in the terminal alkene, increasing molecular weight by ~12 Da and altering both rotatable bond count and electronic distribution at the amide terminus . While target-specific IC₅₀ data are not publicly available for either compound, the ethyl group confers lower steric demand and reduced π-character compared to the allyl group, which in the analogous 2-ureidothiazole VEGFR-2/PI3Kα inhibitor series correlated with differential antiproliferative activity against MDA-MB-231 and HepG2 cells [2]. The three hydrogen bond donors (HBD=3) and four acceptors (HBA=4) of the N-ethyl compound place it within favorable oral bioavailability chemical space per Lipinski's Rule of Five [1].
| Evidence Dimension | Physicochemical property comparison (LogP, MW, TPSA, HBD/HBA) |
|---|---|
| Target Compound Data | XLogP3 = 1.5; MW = 304.37; TPSA = 111 Ų; HBD = 3; HBA = 4; Rotatable bonds = 5 |
| Comparator Or Baseline | N-allyl analog (CAS 923674-20-8): MW = 316.4; C₁₅H₁₆N₄O₂S (additional sp² carbon); N-isopropyl analog: increased steric bulk |
| Quantified Difference | ΔMW = −12 Da vs. N-allyl; lower steric demand and reduced π-character at amide terminus |
| Conditions | Computed physicochemical properties (PubChem 2.2 / XLogP3 3.0); structural comparison by SMILES |
Why This Matters
The lower molecular weight and reduced lipophilicity of the N-ethyl analog relative to N-allyl predict improved aqueous solubility and potentially distinct kinase selectivity profiles, making N-ethyl the preferred choice when smaller ATP-pocket steric footprint is desired.
- [1] PubChem. Compound Summary for CID 43996951, N-ethyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/43996951 (accessed 2026-04-29). View Source
- [2] Li L, Zhang CL, Song HR, Tan CY, Ding HW, Jiang YY. Discovery of novel dual inhibitors of VEGFR and PI3K kinases containing 2-ureidothiazole scaffold. Chinese Chemical Letters. 2016;27(01):1-6. doi:10.1016/j.cclet.2015.09.008. View Source
